8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C16H7Cl4NO and a molecular weight of 371.05 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology:
Medicine:
Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride typically involves the chlorination of quinoline derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation but on a larger scale. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the carbonyl chloride group under mild conditions to form amides or esters.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized Quinoline Derivatives: Resulting from oxidation reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in labeling and modifying proteins for research purposes .
Comparison with Similar Compounds
- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
- 8-Chloro-2-(3,5-dichlorophenyl)quinoline-4-carbonyl chloride
Uniqueness:
- The specific positioning of the chlorine atoms on the phenyl ring in 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride imparts unique chemical properties and reactivity compared to its analogs .
- Its distinct reactivity profile makes it particularly useful in certain types of chemical reactions and research applications .
Properties
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO/c17-8-4-5-12(18)11(6-8)14-7-10(16(20)22)9-2-1-3-13(19)15(9)21-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWUQVZEPATLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.